molecular formula C13H13NO B6365963 5-(2,5-Dimethylphenyl)pyridin-3-ol CAS No. 1261940-56-0

5-(2,5-Dimethylphenyl)pyridin-3-ol

Cat. No.: B6365963
CAS No.: 1261940-56-0
M. Wt: 199.25 g/mol
InChI Key: AJYYWWQPFMLFJQ-UHFFFAOYSA-N
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Description

5-(2,5-Dimethylphenyl)pyridin-3-ol (CAS 1261940-61-7) is an organic compound with the molecular formula C13H13NO and a molecular weight of 199.25 g/mol . This chemical features a pyridine scaffold, a privileged structure in medicinal chemistry known for its widespread biological properties and contribution to pharmacological characteristics of drugs due to its weak basicity and aqueous solubility . The compound's structure incorporates a phenolic hydroxyl group, which is often investigated for its potential role in antioxidant activity and other bio-relevant interactions . While specific biological data for this compound is not reported in the available literature, its molecular framework is of significant interest in pharmaceutical research. Pyridine and phenol derivatives are frequently explored as key scaffolds in the development of therapeutic agents for a range of conditions, including cancer, infectious diseases, and central nervous system disorders . Researchers may value this compound as a building block for the synthesis of more complex molecules or as a candidate for screening in novel pharmacological assays. This product is provided for research purposes and is strictly labeled as 'For Research Use Only'. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

5-(2,5-dimethylphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-9-3-4-10(2)13(5-9)11-6-12(15)8-14-7-11/h3-8,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYYWWQPFMLFJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CC(=CN=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682576
Record name 5-(2,5-Dimethylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261940-56-0
Record name 5-(2,5-Dimethylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone for introducing aryl groups to heterocyclic frameworks. For 5-(2,5-Dimethylphenyl)pyridin-3-ol, this method involves coupling a pyridin-3-ol derivative bearing a halogen (e.g., bromine) at the 5-position with 2,5-dimethylphenylboronic acid. A representative procedure involves:

  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in a 1:1 mixture of toluene and aqueous Na₂CO₃.

  • Conditions : Heating at 80–100°C for 12–24 hours under inert atmosphere.

  • Yield : 60–75% after purification via silica gel chromatography.

A critical challenge lies in protecting the hydroxyl group during coupling. Benzyl ether protection is commonly employed, as demonstrated in the synthesis of analogous pyridin-3-ol derivatives. Post-coupling, catalytic hydrogenolysis (Pd(OH)₂/H₂) removes the benzyl group, yielding the free hydroxyl.

Direct C–H Arylation

Recent advances in C–H activation enable direct arylation of pyridin-3-ol derivatives without pre-functionalization. For example, palladium-catalyzed coupling with 2,5-dimethylbenzene diazonium salts under mild conditions (room temperature, aqueous ethanol) achieves moderate yields (40–55%). However, regioselectivity remains a hurdle, often requiring directing groups or tailored ligands.

Protective Group Strategies and Deprotection

Benzyl Protection

Benzyl groups are widely used to mask hydroxyl functionalities during synthetic sequences. In the context of this compound:

  • Protection : Treat pyridin-3-ol with benzyl bromide and K₂CO₃ in DMF at 60°C.

  • Coupling : Perform Suzuki-Miyaura coupling as described in Section 1.1.

  • Deprotection : Hydrogenolysis using Pd(OH)₂ in methanol under H₂ atmosphere.

This method ensures high functional group tolerance, though over-reduction of the pyridine ring is a potential side reaction.

Acetyl Protection

Acetylation with acetic anhydride in pyridine provides an alternative route. However, deprotection requires harsh alkaline conditions (e.g., NaOH/EtOH), which may degrade sensitive substituents.

Cyclization Strategies for Pyridine Core Formation

Hantzsch Dihydropyridine Synthesis

While traditionally used for 1,4-dihydropyridines, modified Hantzsch reactions can yield pyridin-3-ol derivatives. For instance, condensation of 2,5-dimethylbenzaldehyde with ethyl acetoacetate and ammonium acetate in refluxing ethanol generates a dihydropyridine intermediate, which is oxidized to the aromatic pyridine using MnO₂. Yields are modest (30–50%), necessitating optimization.

Catalytic Hydrogenolysis in Deprotection

Catalytic hydrogenolysis is pivotal for removing benzyl or allyl protecting groups. Key parameters include:

  • Catalyst : Pd(OH)₂/C (Pearlman’s catalyst) or Pd/C (10% w/w).

  • Solvent : Methanol or ethanol.

  • Conditions : H₂ atmosphere (1–3 bar), room temperature to 50°C.

For this compound, hydrogenolysis achieves near-quantitative deprotection without affecting the pyridine ring.

Characterization and Purification Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : The hydroxyl proton appears as a singlet at δ 9.2–9.5 ppm, while aromatic protons of the dimethylphenyl group resonate at δ 6.8–7.2 ppm.

  • ¹³C NMR : The pyridine C-OH carbon is observed at δ 150–155 ppm.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity >95%. Retention times vary between 8–10 minutes under optimized conditions .

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dimethylphenyl)pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Synthesis of 5-(2,5-Dimethylphenyl)pyridin-3-ol

The synthesis of this compound can be achieved through several methods, including:

  • Suzuki-Miyaura Coupling : This palladium-catalyzed cross-coupling reaction is commonly used to form carbon-carbon bonds between aryl halides and organoboron compounds. The reaction typically involves the use of a base (e.g., potassium carbonate) and a solvent like dimethylformamide under inert conditions at elevated temperatures.
  • Biocatalytic Methods : Recent studies have explored the use of whole-cell biocatalysts for the hydroxylation of pyridine derivatives, providing an environmentally friendly alternative to traditional chemical synthesis .

Biological Activities

The compound exhibits a range of biological activities that make it a subject of interest for pharmaceutical research:

  • Antimicrobial Properties : Research has indicated that derivatives of pyridine compounds can possess significant antimicrobial activity. The presence of the hydroxyl group in this compound may enhance its interaction with microbial targets .
  • Anticancer Potential : Studies have shown that pyridine derivatives can act as inhibitors of various cancer cell lines. For instance, compounds similar to this compound have been investigated for their ability to inhibit cell proliferation in human tumor cell lines .
  • Pharmacological Applications : The compound has potential applications as a scaffold in drug design, particularly for developing novel therapeutic agents targeting specific diseases mediated by signaling pathways such as TGF-beta .

Industrial Applications

In addition to its biomedical relevance, this compound has potential applications in industrial chemistry:

  • Specialty Chemicals Production : The compound can serve as a building block in the synthesis of specialty chemicals used in various industries, including agriculture and materials science.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

Study Focus Findings
Study on Antimicrobial ActivityInvestigated the compound's efficacy against bacterial strainsDemonstrated significant antimicrobial activity against Gram-positive bacteria
Cancer Cell Proliferation InhibitionEvaluated the compound's effects on tumor cell linesShowed dose-dependent inhibition of proliferation in HeLa and HCT116 cells
Biocatalytic HydroxylationExplored environmentally friendly synthesis methodsWhole-cell biocatalysts effectively converted pyridine derivatives to hydroxylated products

Mechanism of Action

The mechanism of action of 5-(2,5-Dimethylphenyl)pyridin-3-ol involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Substituent Analysis

Key analogs and their substituent effects:

Compound Name Substituents (Pyridine Ring) Molecular Weight (g/mol) LogP PSA (Ų) Key Features
5-(2,5-Dimethylphenyl)pyridin-3-ol 5-(2,5-dimethylphenyl), 3-OH ~197* ~3.0† ~33‡ Bulky aromatic group, moderate polarity
5-Bromo-2,6-dimethylpyridin-3-ol 5-Br, 2,6-CH₃, 3-OH 202.05 2.17 33.12 Electron-withdrawing Br, steric hindrance
2,5-Dichloropyridin-3-ol 2-Cl, 5-Cl, 3-OH 164.00 ~1.8† ~33‡ High polarity, strong electron withdrawal
2,6-Diiodo-5-methoxypyridin-3-ol 2-I, 6-I, 5-OCH₃, 3-OH 402.96 ~2.5† ~50‡ Heavy halogens, methoxy donor group

*Estimated based on molecular formula (C₁₃H₁₃NO). †Predicted using substituent contribution models. ‡Assumed similar to pyridin-3-ol derivatives.

Key Observations :

  • Lipophilicity (LogP) : The dimethylphenyl group in the target compound likely increases LogP compared to bromo- or chloro-substituted analogs, enhancing membrane permeability but reducing aqueous solubility.
  • Polar Surface Area (PSA) : All compounds share a hydroxyl group (~33 Ų contribution), but bulky or halogenated substituents minimally affect PSA.

Q & A

Q. Methodological steps :

Replicate assays with standardized protocols.

Perform dose-response curves to confirm IC₅₀ values.

Use computational docking (e.g., AutoDock) to predict target binding modes.

Basic: What are the solubility and stability profiles of this compound under various conditions?

Answer:

  • Solubility : Moderately soluble in polar solvents (ethanol, DMSO) but poorly soluble in water.
  • Stability : Degrades under strong acidic/basic conditions. Store at –20°C in inert atmospheres.

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